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Compound of Interest

Compound Name: Myristyl Laurate

Cat. No.: B1583635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Myristyl Laurate (also known as
tetradecyl dodecanoate), a non-ionic surfactant with significant potential in various scientific
research applications, particularly in drug delivery and formulation science. Due to its
amphiphilic nature, arising from its ester structure composed of myristyl alcohol and lauric acid,
Myristyl Laurate exhibits surface-active properties that make it a valuable excipient.[1] This
document details its physicochemical properties, outlines key experimental protocols for its
application, and visualizes fundamental processes involving this compound.

Data Presentation: Physicochemical Properties of
Myristyl Laurate

Quantitative data on the surfactant properties of Myristyl Laurate, such as its Critical Micelle
Concentration (CMC) and specific surface tension reduction values in agueous solutions, are
not readily available in the published literature. This is likely due to its extremely low water
solubility (0.35 ng/L at 25°C), which makes the formation of micelles in water and the
measurement of these properties challenging.[2] However, its chemical structure, a C14 alcohol
esterified with a C12 fatty acid, suggests it possesses surfactant-like characteristics.[1] The
Hydrophilic-Lipophilic Balance (HLB) value, a key indicator of a surfactant's properties, can be
calculated.
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The HLB value of a fatty acid ester of a polyhydric alcohol can be estimated using the formula:

HLB =20 * (1 - S/A), where S is the saponification value of the ester and A is the acid number

of the fatty acid.[3] For Myristyl Laurate, theoretical calculations provide an estimated HLB

value. It is important to note that the required HLB for Myristyl Myristate, a closely related

compound, is approximately 7.52, suggesting that Myristyl Laurate would also fall in the range

suitable for creating water-in-oil emulsions or acting as a co-emulsifier in oil-in-water systems.

[4]

Property

Value Source

Chemical Name

Tetradecyl dodecanoate

Myristyl laurate, Lauric acid

Synonyms tetradecyl ester
CAS Number 22412-97-1
Molecular Formula C26H5202
Molecular Weight 396.69 g/mol
Physical State Solid

Boiling Point

438.7°C at 760 mmHg

Density

0.86 g/cm?3

Water Solubility

0.35 ng/L at 25°C

Calculated HLB

~8 Theoretical Calculation

Purity

>99% (research grade)

Experimental Protocols
Synthesis of Myristyl Laurate (Tetradecyl Dodecanoate)

Myristyl Laurate is synthesized via an esterification reaction between myristyl alcohol (1-

tetradecanol) and lauric acid (dodecanoic acid). This reaction can be catalyzed by an acid or an

enzyme.

Materials:
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e Myristyl alcohol (1-tetradecanol)

e Lauric acid (dodecanoic acid)

e Acid catalyst (e.qg., sulfuric acid) or immobilized lipase (e.g., Novozym 435)
» Organic solvent (e.g., toluene, optional, for azeotropic removal of water)
e Sodium bicarbonate solution (5% w/v)

e Brine (saturated sodium chloride solution)

e Anhydrous sodium sulfate

» Rotary evaporator

e Separatory funnel

e Heating mantle with magnetic stirrer

Methodology (Acid-Catalyzed Esterification):

 In a round-bottom flask, dissolve equimolar amounts of myristyl alcohol and lauric acid in a
suitable organic solvent like toluene.

e Add a catalytic amount of sulfuric acid (e.g., 1-2% of the total reactant weight).

e Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the
reaction.

o Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by
measuring the amount of water collected in the Dean-Stark trap.

¢ Once the theoretical amount of water has been collected, cool the reaction mixture to room
temperature.

» Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium
bicarbonate solution (to neutralize the acid catalyst), and brine.
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» Dry the organic layer over anhydrous sodium sulfate.

 Filter to remove the drying agent and concentrate the solution under reduced pressure using
a rotary evaporator to obtain the crude Myristyl Laurate.

e The product can be further purified by vacuum distillation or recrystallization if necessary.

Reactants
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Synthesis of Myristyl Laurate via Acid-Catalyzed Esterification.

Preparation of a Nanoemulsion using Myristyl Laurate

Given its lipophilic nature, Myristyl Laurate can serve as the oil phase in oil-in-water (o/w)
nanoemulsions. This protocol describes a high-pressure homogenization method, a common
technique for producing nanoemulsions.

Materials:

Myristyl Laurate (Oil Phase)

Hydrophilic surfactant (e.g., Tween 80, Polysorbate 80)

Co-surfactant (e.g., Transcutol P, Propylene Glycol)

Purified water (Aqueous Phase)

High-pressure homogenizer
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e Magnetic stirrer and hot plate
Methodology:

» Preparation of the Oil Phase: Melt the Myristyl Laurate by heating it to slightly above its
melting point. If a lipophilic drug is to be incorporated, dissolve it in the molten Myristyl
Laurate.

o Preparation of the Aqueous Phase: In a separate beaker, dissolve the hydrophilic surfactant
and co-surfactant in purified water.

» Formation of the Coarse Emulsion: While stirring the aqueous phase vigorously with a
magnetic stirrer, slowly add the molten oil phase. Continue stirring for 15-30 minutes to form
a coarse emulsion.

o High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure
homogenizer. The number of passes and the homogenization pressure should be optimized
to achieve the desired droplet size and polydispersity index. Typically, 5-10 passes at
pressures ranging from 10,000 to 20,000 psi are used.

e Cooling and Characterization: Cool the resulting nanoemulsion to room temperature.
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential,
and physical stability.
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Workflow for Nanoemulsion Preparation using High-Pressure Homogenization.

In Vitro Skin Permeation Study to Evaluate Myristyl
Laurate as a Penetration Enhancer

Fatty acid esters are known to act as skin penetration enhancers by disrupting the lipid
organization in the stratum corneum. This protocol outlines an in vitro experiment using Franz
diffusion cells to quantify the effect of Myristyl Laurate on the permeation of a model drug.

Materials:
o Franz diffusion cells
o Excised human or animal skin (e.g., rat, porcine)

e Model drug (e.g., a non-steroidal anti-inflammatory drug or a steroid)
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Myristyl Laurate

Vehicle for the formulation (e.g., propylene glycol)

Phosphate buffered saline (PBS, pH 7.4) as the receptor medium
High-performance liquid chromatography (HPLC) system for drug quantification

Water bath with stirrer

Methodology:

Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into
appropriate sizes to fit the Franz diffusion cells.

Formulation Preparation: Prepare two formulations: a control formulation of the model drug
in the vehicle, and a test formulation containing the model drug and Myristyl Laurate (e.g.,
1-5% w/v) in the same vehicle.

Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum
corneum facing the donor compartment. Fill the receptor compartment with PBS, ensuring
no air bubbles are trapped beneath the skin. Equilibrate the cells in a water bath at 32°C to
maintain skin surface temperature.

Dosing: Apply a finite dose of the control or test formulation to the surface of the skin in the
donor compartment.

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an
aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-
warmed PBS.

Sample Analysis: Analyze the drug concentration in the collected samples using a validated
HPLC method.

Data Analysis: Calculate the cumulative amount of drug permeated per unit area of skin over
time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the
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cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing
the Jss of the test formulation by the Jss of the control formulation.
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Workflow for an In Vitro Skin Permeation Study.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that Myristyl Laurate
is directly involved in or modulates specific cellular signaling pathways. Its primary role in a
biological context, particularly in drug delivery, is as a formulation excipient that can influence
the physical properties of a drug product and its interaction with biological barriers like the skin.
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As a penetration enhancer, its mechanism is believed to be the disruption of the stratum
corneum’s lipid barrier, a physical rather than a signaling-mediated process. Future research
may uncover more complex interactions, but at present, its function is understood at the
physicochemical level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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